
Triazoledione
Descripción general
Descripción
Triazoledione, also known by its developmental code name BMS-180492, is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It is known for its significantly reduced potency compared to nefazodone, approximately one-seventh . Despite this, this compound may reach concentrations up to ten times those of nefazodone, potentially contributing to its therapeutic effects .
Métodos De Preparación
The synthesis of triazoledione involves several steps. The initial step includes the reaction of hydrazine with diethyl carbonate to form an intermediate compound. This intermediate is then reacted with phenyl isocyanate, followed by cyclization and oxidation to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Triazoledione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Triazole derivatives are widely recognized for their potent antimicrobial properties. They function primarily as inhibitors of ergosterol biosynthesis, making them effective against various fungal infections. Notably, triazole antifungals are the frontline therapy for invasive fungal infections, including those caused by Aspergillus species.
Key Findings:
- Mechanism of Action : Triazoles inhibit the enzyme 14α-sterol-demethylase (Cyp51A/B), disrupting ergosterol synthesis and leading to increased sterol intermediates that induce resistance mechanisms in fungi .
- Clinical Relevance : Compounds such as fluconazole and voriconazole have been established as standard treatments for fungal infections, showcasing the clinical importance of triazole derivatives .
Anticancer Properties
Triazole derivatives have demonstrated significant anticancer activities through various mechanisms, including enzyme inhibition and interaction with DNA.
Case Studies:
- Triazolopyrimidine Derivatives : These compounds have been synthesized and evaluated for their potential as antiepileptic drugs (AEDs) and anticancer agents. Their efficacy was confirmed through various in vitro and in vivo studies, indicating their potential as lead candidates in cancer therapy .
- Molecular Docking Studies : Research has shown that specific triazole derivatives interact with key proteins involved in cancer progression, providing a rational basis for their use in targeted cancer therapies .
Antiepileptic Activity
Several triazole-containing compounds have been investigated for their anticonvulsant properties, offering new avenues for epilepsy treatment.
Findings:
- In Vivo Efficacy : Compounds such as 4-triazolyl derivatives have shown significant effectiveness in delaying seizures in animal models. For instance, one compound exhibited protective effects against pentylenetetrazol-induced seizures .
- Mechanistic Insights : Studies indicate that these compounds may modulate neurotransmitter systems, particularly through interactions with GABA receptors and sodium channels, enhancing their anticonvulsant potential .
Other Biological Activities
Beyond antimicrobial and anticancer applications, triazole derivatives exhibit a wide range of biological activities:
- Antiinflammatory Effects : Triazoles have been shown to reduce inflammation through various pathways, making them candidates for treating inflammatory diseases .
- Antiviral Properties : Some triazole compounds have demonstrated antiviral activity against several viruses by inhibiting viral replication processes .
- Antiparasitic Activity : Research indicates that certain triazole derivatives can effectively combat parasitic infections, further expanding their therapeutic scope .
Synthesis and Structural Modifications
The versatility of triazole derivatives is also evident in their synthetic pathways and structural modifications. Recent advancements include:
- Click Chemistry : This approach has facilitated the rapid synthesis of diverse triazole derivatives with tailored biological activities .
- Fluorinated Triazoles : The incorporation of fluorine into triazole structures has enhanced their pharmacological profiles, increasing potency against various targets while improving solubility and bioavailability .
Mecanismo De Acción
Triazoledione exerts its effects primarily through its interaction with serotonin receptors. It shows significant affinity for the serotonin 5-HT1A and 5-HT2A receptors, the α1-adrenergic receptor, and the histamine H1 receptor . it has negligible affinity for the serotonin and norepinephrine transporters and the muscarinic acetylcholine receptors . This interaction with serotonin receptors is believed to contribute to its therapeutic effects.
Comparación Con Compuestos Similares
Triazoledione is similar to other phenylpiperazine compounds, such as:
Nefazodone: The parent compound of this compound, known for its antidepressant properties.
Trazodone: Another phenylpiperazine compound with similar pharmacological properties.
Hydroxynefazodone: A primary metabolite of nefazodone with activity equivalent to the parent compound at serotonin receptors. This compound is unique due to its significantly reduced potency compared to nefazodone and its higher concentration levels in the body, which may still contribute to its therapeutic effects.
Actividad Biológica
Triazoledione, a derivative of the 1,2,4-triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound compounds are characterized by their unique heterocyclic structure, which contributes to their biological efficacy. The presence of the triazole ring enhances the ability of these compounds to interact with various biological targets, making them valuable in medicinal chemistry.
Antibacterial Activity
Recent studies have highlighted the potent antibacterial properties of this compound derivatives against a range of pathogenic bacteria, including drug-resistant strains. The following table summarizes key findings on the antibacterial activity of selected this compound compounds:
The mechanisms by which triazolediones exert their antibacterial effects involve various biochemical pathways:
- DNA Gyrase Inhibition : Some this compound derivatives inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and replication .
- Targeting Mycobacterial Enzymes : Recent research indicates that certain triazolediones target specific enzymes involved in the biosynthesis pathways of Mycobacterium tuberculosis, showcasing their potential as new-generation anti-TB agents .
- Antimycobacterial Activity : The compounds demonstrate significant activity against both drug-susceptible and drug-resistant strains of Mtb, indicating a broad spectrum of efficacy .
Case Studies
Several case studies have illustrated the effectiveness of triazolediones in clinical and laboratory settings:
- Gadegoni et al. Study (2013) : This study synthesized a series of triazole derivatives and evaluated their antibacterial activity against several Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited higher bacteriostatic activity compared to standard antibiotics like ampicillin .
- SAR Studies : Structure-activity relationship (SAR) studies have led to the identification of advanced lead compounds with enhanced potency against Mtb. For instance, compounds bearing specific substituents at the 3 and 6 positions showed MIC values as low as 0.5 µg/mL against Mtb H37Rv .
- In Vitro Assays : In vitro assays demonstrated that selected triazolediones not only inhibited bacterial growth but also displayed moderate anti-inflammatory activity in carrageenan-induced models .
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify Triazoledione in biological samples?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) for precise quantification. Key ions include m/z 458.1 for this compound and m/z 372.0 for internal standards. Ensure calibration curves span clinically relevant concentrations (e.g., 2.0–100 mg/L) and validate methods using spiked plasma samples .
Q. What pharmacological activity does this compound exhibit compared to its parent drug, Nefazodone?
- Methodological Answer : Conduct comparative receptor-binding assays (e.g., serotonin 5-HT₂A antagonism) and pharmacokinetic studies. Note that this compound is 10-fold less potent than Nefazodone but achieves plasma concentrations 10× higher, necessitating dose-response curve analysis under CYP3A4/CYP2D6 inhibition conditions to isolate metabolite effects .
Q. What analytical challenges arise when distinguishing this compound from structurally similar metabolites?
- Methodological Answer : Optimize chromatographic separation (e.g., C18 columns with gradient elution) and confirm identities via high-resolution MS (HRMS) or nuclear magnetic resonance (NMR). Cross-validate with synthetic standards to resolve co-elution issues, particularly with m-chlorophenylpiperazine (mCPP) .
Advanced Research Questions
Q. How should researchers address contradictory findings about this compound's clinical contribution despite its high plasma levels?
- Methodological Answer : Design longitudinal studies with parallel measurement of this compound and active metabolites (e.g., hydroxyNefazodone) across CYP3A4/CYP2D6 phenotypes. Use population pharmacokinetic modeling to correlate metabolite ratios with clinical outcomes (e.g., antidepressant efficacy or adverse effects) .
Q. What experimental frameworks are optimal for studying this compound's metabolic interactions in polypharmacy scenarios?
- Methodological Answer : Employ in vitro hepatocyte co-incubation models with CYP3A4/2D6 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin). Pair with in silico simulations (e.g., PBPK modeling) to predict drug-drug interaction risks in diverse patient populations .
Q. How can researchers resolve discrepancies in this compound's stability profiles under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS quantification. Compare degradation kinetics in plasma vs. buffer matrices and identify degradation products via HRMS fragmentation patterns .
Q. What strategies mitigate bias when analyzing this compound's neurobehavioral effects in preclinical models?
- Methodological Answer : Implement blinded, randomized controlled trials (RCTs) in rodent models, using standardized behavioral assays (e.g., forced swim test). Control for mCPP contamination by verifying metabolite purity via orthogonal analytical methods .
Q. Methodological Design Considerations
Q. How to formulate a research question evaluating this compound's role in cytochrome P450-mediated toxicity?
- Guidance : Frame hypotheses around specific CYP isoforms (e.g., "Does this compound inhibit CYP2B6 activity in human liver microsomes?"). Prioritize feasibility by aligning with available lab resources (e.g., microsomal incubation systems) and existing pharmacokinetic datasets .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cohorts?
- Guidance : Apply mixed-effects models to account for inter-individual variability in CYP activity. Stratify analyses by genotype (e.g., CYP2D6*4 allelic variants) and use bootstrapping to estimate confidence intervals for metabolite-effect relationships .
Q. How to ensure reproducibility in this compound pharmacokinetic studies?
- Guidance : Adhere to FAIR data principles: Document experimental protocols (e.g., sampling intervals, centrifugation speeds) in public repositories like Zenodo. Share raw LC-MS/MS files and analytical workflows via platforms such as GNPS or MetaboLights .
Q. Data Interpretation and Reporting
Q. How to contextualize this compound's low receptor affinity within broader pharmacological mechanisms?
- Guidance : Perform systems pharmacology analyses integrating transcriptomic data (e.g., RNA-seq of serotonin receptors) and metabolite exposure ratios. Use pathway enrichment tools (e.g., Metascape) to identify compensatory signaling pathways .
Q. What ethical considerations arise when studying this compound in vulnerable populations (e.g., geriatric patients)?
Propiedades
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3/c24-19-6-4-7-20(18-19)27-14-12-26(13-15-27)10-5-11-29-23(31)28(22(30)25-29)16-17-32-21-8-2-1-3-9-21/h1-4,6-9,18H,5,10-17H2,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNXVMLCKOPOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122505 | |
Record name | Triazoledione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153707-88-1 | |
Record name | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153707-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS-180492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153707881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazoledione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-180492 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3508097W2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.